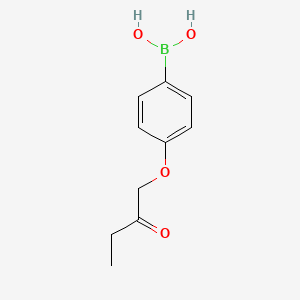
(4-(2-Oxobutoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Oxobutoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 2-oxobutoxy group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Oxobutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2-oxobutoxy group. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to introduce the boronic acid functionality . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale hydroboration reactions, utilizing catalysts to improve yield and selectivity. The use of transition metal catalysts, such as palladium, in Suzuki-Miyaura coupling reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Oxobutoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-(2-Oxobutoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, such as glucose.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (4-(2-Oxobutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a 2-oxobutoxy group.
(2-(Phenoxycarbonyl)phenyl)boronic acid: Features a phenoxycarbonyl group.
Uniqueness
(4-(2-Oxobutoxy)phenyl)boronic acid is unique due to its 2-oxobutoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic and analytical applications .
Propiedades
Número CAS |
282116-98-7 |
|---|---|
Fórmula molecular |
C10H13BO4 |
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
[4-(2-oxobutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h3-6,13-14H,2,7H2,1H3 |
Clave InChI |
FTESUHCYHGSJQO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OCC(=O)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)


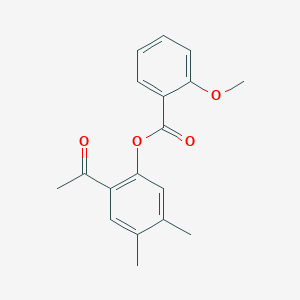

![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)

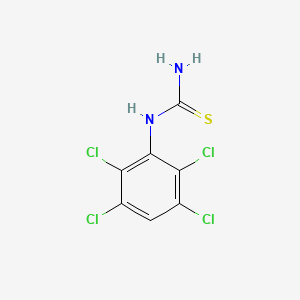

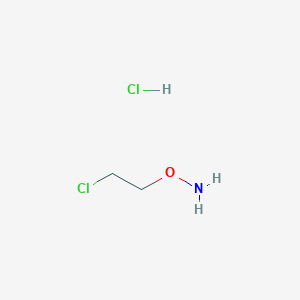
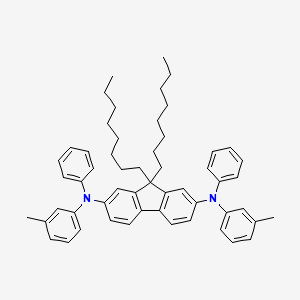
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
